5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine
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Description
Scientific Research Applications
Synthesis and Potential Applications in PET Imaging
One significant application of pyrimidine analogs in scientific research involves the development of novel compounds for Positron Emission Tomography (PET) imaging. For example, the synthesis of a pyrimidine analog, 3′-deoxy-3′-[18F]-fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU), demonstrates the potential of fluoro-pyrimidine derivatives in the field of diagnostic imaging and cancer research. This process highlights the compound's utility in synthesizing radiotracers for PET, providing a pathway for exploring the metabolic and proliferative activities of various cancers in vivo (Alauddin, Balatoni, & Gelovani, 2005).
Antiviral Research
Another area of application for fluoro-substituted pyrimidines is in the development of antiviral agents. Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines reveals these compounds' potential in inhibiting retrovirus replication. This work is particularly relevant for creating therapies against viruses such as the human immunodeficiency virus (HIV), showcasing the utility of fluoro-pyrimidine derivatives in developing antiretroviral drugs with minimal toxicity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Larvicidal Activity and Potential in Pest Control
Further illustrating the versatility of fluoro-pyrimidine derivatives, a study on the synthesis of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives revealed significant larvicidal activity. These compounds were effective against third instar larvae, suggesting potential applications in pest control and the development of new insecticides. This research demonstrates the broader impact of fluoro-pyrimidine derivatives beyond their traditional roles in pharmaceuticals, highlighting their utility in agricultural and environmental sciences (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Antitumor Activity and Cancer Therapy
The exploration of fluoro-pyrimidine derivatives extends into cancer therapy, where compounds like 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil have been synthesized with the aim of developing safer and more effective anticancer drugs. These derivatives aim to leverage the antitumor properties of 5-fluorouracil with fewer side effects, indicating the ongoing importance of fluoro-pyrimidine analogs in oncology research (Rosowsky, Kim, & Wick, 1981).
properties
IUPAC Name |
5-fluoro-2-[(2-methylphenyl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9-4-2-3-5-10(9)8-16-12-14-6-11(13)7-15-12/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXMAKNCPMVCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine |
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